molecular formula C24H22N2O4S B2571569 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 329197-97-9

3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2571569
CAS No.: 329197-97-9
M. Wt: 434.51
InChI Key: VHEYVUNZOLDSAT-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a trimethoxyphenyl group and a benzothiazole moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets, leading to a series of changes in the cell. For instance, it inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle, thereby preventing cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the correct folding of other proteins, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the microtubule dynamics, affecting the cell cycle and inducing cell death . The inhibition of Hsp90 leads to the disruption of several signaling pathways dependent on Hsp90 client proteins . Furthermore, the compound inhibits TrxR, disrupting the cellular redox balance and leading to oxidative stress .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cell division, degradation of certain proteins, disruption of signaling pathways, and induction of oxidative stress . These effects can lead to cell death, particularly in cancer cells, which is why the compound has shown notable anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Trimethoxybenzoyl Chloride: The benzothiazole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of automated reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with similar structural motifs.

Uniqueness

3,4,5-Trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide stands out due to its combined structural features of the trimethoxyphenyl group and benzothiazole moiety, which confer unique biological activities and potential therapeutic applications not seen in the other compounds.

This compound’s versatility and potential in various scientific and industrial applications make it a valuable subject of ongoing research.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-14-5-10-18-21(11-14)31-24(26-18)15-6-8-17(9-7-15)25-23(27)16-12-19(28-2)22(30-4)20(13-16)29-3/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEYVUNZOLDSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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